molecular formula C5H5N3OS B150894 3-Thioxo-3,4-dihydropyrazine-2-carboxamide CAS No. 131295-39-1

3-Thioxo-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B150894
CAS No.: 131295-39-1
M. Wt: 155.18 g/mol
InChI Key: QXJSEECIBJJAOV-UHFFFAOYSA-N
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Description

3-Thioxo-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. . Its unique structure and properties make it a versatile chemical used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thioxo-3,4-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Thioxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-Thioxo-3,4-dihydropyrazine-2-carboxamide is used in diverse scientific research fields due to its unique properties:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Thioxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting biological pathways essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3,4-dihydropyrazine-2-carboxamide: Similar structure but lacks the thioxo group.

    2-Thioxo-1,2-dihydropyrimidine-4,6-dione: Another thioxo-containing heterocycle with different biological activities.

Uniqueness

3-Thioxo-3,4-dihydropyrazine-2-carboxamide is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-sulfanylidene-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSEECIBJJAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=S)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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